1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one
Overview
Description
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-1-(trifluoromethyl)benzene with an appropriate butenone precursor under controlled conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques, such as continuous flow reactors and automated synthesis, are often employed to enhance production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the butenone moiety to alcohols or alkanes.
Substitution: The trifluoromethyl group and phenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in drug design, where the compound can modulate the activity of enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Trifluoromethyl)phenyl]ethan-1-one: Similar structure but with an ethanone moiety instead of butenone.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group attached to a benzylamine structure.
Uniqueness
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one stands out due to its butenone moiety, which imparts unique reactivity and stability. The presence of the trifluoromethyl group further enhances its chemical properties, making it a versatile compound in various applications .
Properties
IUPAC Name |
(E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h2-7H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVQEHOBDSECPV-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876673 | |
Record name | 3-Buten-2-one,4-(4-CF3-phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70876673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80992-93-4 | |
Record name | 3-Buten-2-one,4-(4-CF3-phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70876673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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